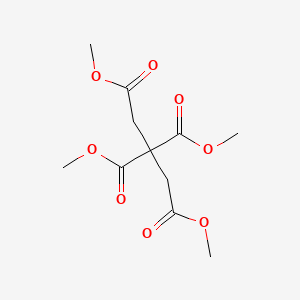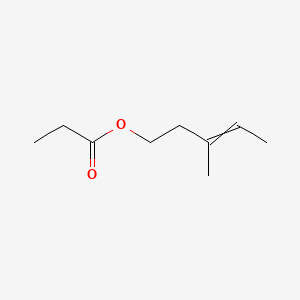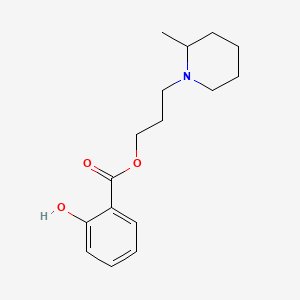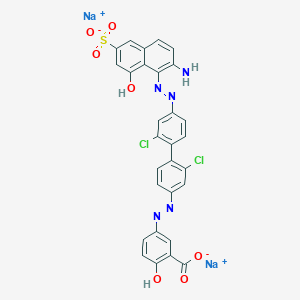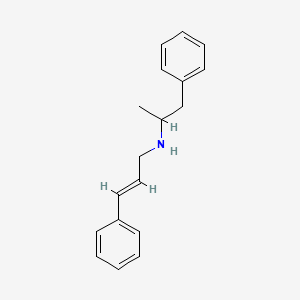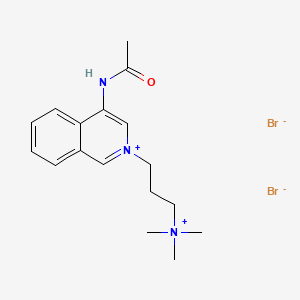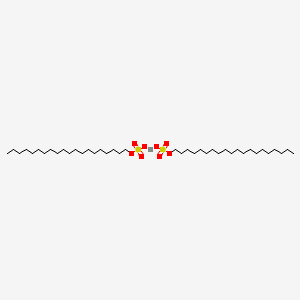
Phenocaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes both diethylamino and butylamino groups attached to a salicylate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride typically involves a multi-step process. The initial step often includes the formation of the salicylate backbone, followed by the introduction of the diethylamino and butylamino groups through nucleophilic substitution reactions. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is employed in the manufacture of specialty chemicals and as an additive in certain formulations.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride involves its interaction with specific molecular targets. The diethylamino and butylamino groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)ethyl 4-(methylamino)salicylate
- 2-(Diethylamino)ethyl 4-(ethylamino)salicylate
- 2-(Diethylamino)ethyl 4-(propylamino)salicylate
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride exhibits unique properties due to the presence of the butylamino group. This group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the compound’s specific molecular structure may confer distinct reactivity and stability, making it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
528-97-2 |
|---|---|
分子式 |
C17H29ClN2O3 |
分子量 |
344.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 5-(butylamino)-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-10-18-14-8-9-16(20)15(13-14)17(21)22-12-11-19(5-2)6-3;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;1H |
InChI 键 |
WZQHUXOIBFWXDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=C(C=C1)O)C(=O)OCCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


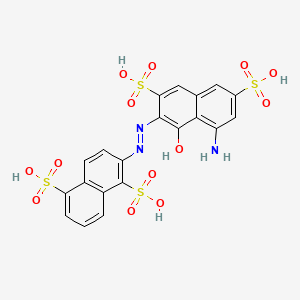
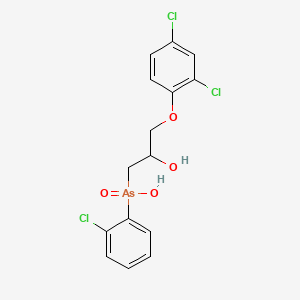
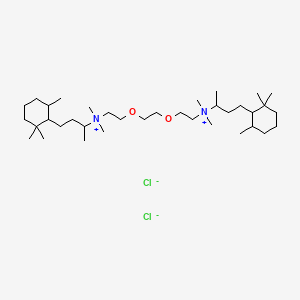
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
